molecular formula C10H10Br2O2 B188550 Methyl 2,3-bis(bromomethyl)benzoate CAS No. 127168-91-6

Methyl 2,3-bis(bromomethyl)benzoate

Cat. No.: B188550
CAS No.: 127168-91-6
M. Wt: 321.99 g/mol
InChI Key: AIZKAMIZWQQDNG-UHFFFAOYSA-N
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Description

Methyl 2,3-bis(bromomethyl)benzoate is an organic compound with the molecular formula C₁₀H₁₀Br₂O₂. It is a derivative of benzoic acid, where two bromomethyl groups are attached to the benzene ring at the 2 and 3 positions, and a methyl ester group is attached to the carboxyl group. This compound is often used in organic synthesis due to its reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3-bis(bromomethyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2,3-dimethylbenzoate. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactors with controlled temperature and pressure conditions to ensure high yield and purity. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-bis(bromomethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new compounds.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids .

Scientific Research Applications

Methyl 2,3-bis(bromomethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,3-bis(bromomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    Methyl 3,4-bis(bromomethyl)benzoate: Similar structure but with bromomethyl groups at the 3 and 4 positions.

    Methyl 2-(bromomethyl)benzoate: Contains only one bromomethyl group at the 2 position.

    Methyl 3-(bromomethyl)benzoate: Contains only one bromomethyl group at the 3 position

Uniqueness: Methyl 2,3-bis(bromomethyl)benzoate is unique due to the presence of two bromomethyl groups at adjacent positions on the benzene ring, which enhances its reactivity and versatility in chemical synthesis compared to similar compounds with only one bromomethyl group or different substitution patterns .

Properties

IUPAC Name

methyl 2,3-bis(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-14-10(13)8-4-2-3-7(5-11)9(8)6-12/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZKAMIZWQQDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569858
Record name Methyl 2,3-bis(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127168-91-6
Record name Benzoic acid, 2,3-bis(bromomethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127168-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-bis(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,3-bis(bromomethyl)benzoate
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